![molecular formula C8H7ClN4O B15226818 1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)
1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a][1,3,5]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent and enzyme inhibitor.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in the study of biological interactions and as a chelating agent for metal ions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,5-Triazines: These compounds are also heterocyclic and have diverse applications in medicinal chemistry and material science.
Uniqueness
1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and triazine ring system enhances its versatility and potential for various applications .
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
1-(4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone |
InChI |
InChI=1S/C8H7ClN4O/c1-4-3-6-10-7(5(2)14)11-8(9)13(6)12-4/h3H,1-2H3 |
InChI Key |
MIGUGRDUJCHSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(N=C2Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


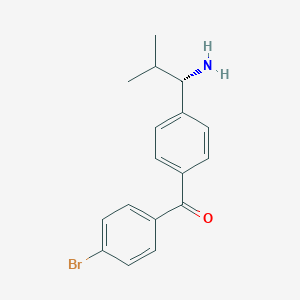
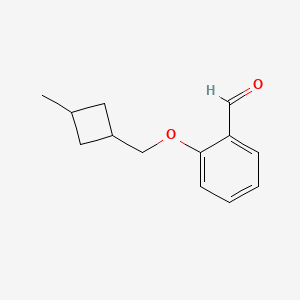
![2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde](/img/structure/B15226759.png)
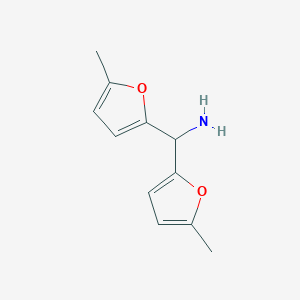
![Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)
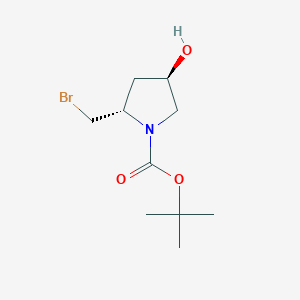

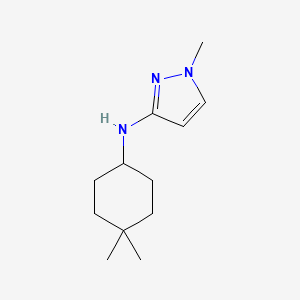
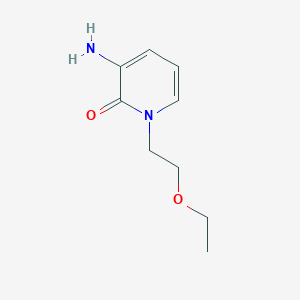
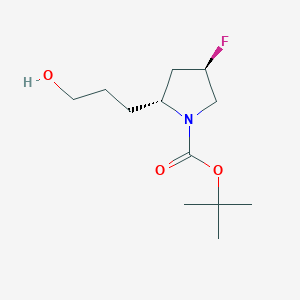
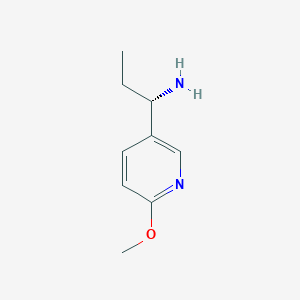

![3-(8-Amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutane-1,1-diol](/img/structure/B15226828.png)

